2,3-Bis(benzylamino)but-2-enedinitrile
Description
Overview of Dinitrile and Amine Functionalities in Organic Synthesis
Functional groups are the reactive centers of molecules and dictate their chemical properties and interactions. nih.gov The dinitrile and amine groups are two of the most significant functionalities in organic synthesis.
Dinitrile Functionality: The nitrile group (C≡N) is a powerful electron-withdrawing group that can participate in a wide array of chemical transformations. nih.gov Its linear geometry and strong dipole moment influence molecular packing and electronic properties. Nitriles are key precursors for the synthesis of amines (via reduction), carboxylic acids (via hydrolysis), and various nitrogen-containing heterocycles. researchgate.net In materials science, the incorporation of nitrile groups can enhance thermal stability and polarity, and they are crucial components in many dyes, pharmaceuticals, and organic electronic materials. researchgate.net
Amine Functionality: Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. nih.govnih.gov The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, allowing them to react with a wide range of electrophiles. nih.govresearchgate.net This reactivity is fundamental to the formation of amides, imines, and enamines, which are pivotal intermediates in countless synthetic pathways. chemicalbook.com Amines are ubiquitous in nature, appearing in alkaloids, amino acids, and neurotransmitters, and are integral to the pharmaceutical and agrochemical industries. chemicalbook.com
Significance of the 2,3-Bis(benzylamino)but-2-enedinitrile Scaffold in Contemporary Chemical Research
The scaffold of this compound is derived from diaminomaleonitrile (B72808) (DAMN), a highly versatile and reactive starting material. researchgate.net DAMN, a tetramer of hydrogen cyanide, is a cornerstone for the synthesis of a multitude of organic compounds, including imidazoles, pyrazines, purines, and porphyrazines. nih.govresearchgate.netnih.gov Its ability to react with various reagents makes it a valuable precursor for creating complex molecular architectures. nih.gov
The synthesis of the target compound, this compound, would likely proceed through an intermediate Schiff base. The reaction of DAMN with aromatic aldehydes, such as benzaldehyde (B42025), is a well-established method to produce the corresponding diimine, (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile. chemicalbook.comugm.ac.idugm.ac.id Subsequent reduction of the imine functionalities would yield the desired saturated amine product.
The significance of the this compound scaffold lies in its potential as a multifunctional molecule. The presence of two secondary amine groups and two nitrile groups on a conjugated backbone makes it an excellent candidate for:
Ligand Synthesis: The nitrogen atoms of both the amine and nitrile groups can act as donor sites for metal ions, making the molecule a potential chelating ligand for the formation of coordination complexes.
Precursor for Heterocycles: The vicinal amino and nitrile groups can undergo intramolecular cyclization reactions to form various heterocyclic systems, which are of great interest in medicinal chemistry.
Materials Science: The combination of electron-donating amino groups and electron-withdrawing nitrile groups on a π-system suggests potential applications in nonlinear optics and as a component in organic semiconductors or dyes. chemicalbook.com
While direct research on this compound is not extensively documented, the properties of its parent scaffold, DAMN, and its imine analogue highlight its potential value in diverse areas of chemical research.
Scope and Objectives of Academic Inquiry Pertaining to this compound
The academic inquiry into this compound would encompass several key objectives, driven by its unique structural features. The overarching goal is to explore its synthesis, characterization, and potential applications.
Research Objectives:
Development of Efficient Synthetic Routes: A primary objective is to establish a reliable and high-yielding synthesis for this compound. This would involve optimizing the formation of the diimine precursor from DAMN and benzaldehyde and the subsequent reduction step.
Structural and Spectroscopic Characterization: Thorough characterization using techniques such as NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm the molecular structure and understand its conformational and electronic properties.
Investigation of Reactivity: A detailed study of its chemical reactivity would be pursued. This includes its behavior as a ligand in coordination chemistry, its potential to undergo cyclization to form novel heterocyclic compounds, and its participation in further functional group transformations.
Evaluation of Physicochemical Properties: An important scope of research would be the investigation of its optical and electronic properties. This includes studying its UV-Vis absorption and fluorescence emission spectra to assess its potential as a chromophore or fluorophore, and exploring its properties for applications in materials science.
Chemical Compound Data
While specific experimental data for this compound is limited in the reviewed literature, the crystallographic data for its immediate precursor, (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile, provides valuable insight into the core structure.
Interactive Data Table: Crystal Structure Data for (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile chemicalbook.comugm.ac.id
| Parameter | Value |
|---|---|
| Chemical Formula | C18H12N4 |
| Molecular Weight | 284.32 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.389 (4) |
| b (Å) | 7.608 (5) |
| c (Å) | 8.311 (5) |
| α (°) | 103.96 (5) |
| β (°) | 91.67 (5) |
| γ (°) | 102.97 (5) |
| Volume (Å3) | 380.6 (4) |
| Z | 1 |
Structure
3D Structure
Properties
CAS No. |
674780-13-3 |
|---|---|
Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,3-bis(benzylamino)but-2-enedinitrile |
InChI |
InChI=1S/C18H16N4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,21-22H,13-14H2 |
InChI Key |
UJRWREKPQFJRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=C(C#N)NCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis Benzylamino but 2 Enedinitrile
Historical Development of Synthetic Routes to 2,3-Bis(benzylamino)but-2-enedinitrile
The development of synthetic routes for this compound is closely linked to the broader investigation of di(azomethine) compounds derived from diaminomaleonitrile (B72808) (DAMN). These derivatives have been the subject of extensive study for their potential applications as dyes, semiconductors, and in non-linear optics, with foundational work dating back to the 1970s. nih.govresearchgate.net Early research established that DAMN could serve as a versatile synthon. It is proposed that during chemical synthesis at elevated temperatures, an equilibrium is established in solution between the cis and trans isomers of DAMN. nih.govresearchgate.net The double condensation reaction required to form the final product is more likely to occur with the trans isomer of DAMN, making the trans isomer of the product the major outcome. researchgate.net
A related synthetic approach in this chemical space involves the reaction of 2,3-dibromosuccinic acid with benzylamine (B48309). google.com Initial methods used an ethanol (B145695) solvent, but this presented challenges in product recovery and purification. google.com Subsequent refinements focused on improving the efficiency and cost-effectiveness of the synthesis, leading to the exploration of alternative solvent systems. google.com
Precursors and Starting Materials Utilized in this compound Synthesis
The construction of the this compound molecule relies on specific, reactive starting materials that provide the core butenedinitrile structure and the pendant benzylamino groups.
Malononitrile (B47326) is a versatile and widely utilized reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes, due to its unique reactivity. researchgate.net Derivatives of malononitrile are key precursors in many synthetic pathways. researchgate.net
For the synthesis of the title compound, the most direct precursor derived from this family is diaminomaleonitrile (DAMN), specifically the cis-isomer. nih.gov The synthesis involves a double condensation reaction between cis-diaminomaleonitrile and two equivalents of benzaldehyde (B42025). nih.gov This reaction forms the di(azomethine) linkages and yields the target molecule, which has been characterized as (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile. nih.govnih.gov
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis | Reference |
|---|---|---|---|
| cis-Diaminomaleonitrile (DAMN) | C₄H₄N₄ | Provides the but-2-enedinitrile (B8808095) backbone and amino groups. | nih.gov |
Functionalization of a pre-formed butenedinitrile scaffold involves chemical modification to introduce new functional groups or alter existing ones. nih.gov Such strategies are crucial for tuning the electronic and structural properties of the molecule for specific applications.
One reported functionalization pathway involves the oxidation of a related compound, 2,3-bis(benzylamino)-2(Z)-butene-1,4-dinitrile, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This oxidation leads to the formation of dibenzyldiiminosuccinonitrile, which subsequently undergoes isomerization. nih.gov Furthermore, alkylation studies have been performed on dibenzyl DAMN derivatives. These studies indicate that under certain conditions, the compound can act as a hydride anion donor rather than a nucleophile, highlighting the complex reactivity of the scaffold. nih.gov These examples demonstrate that the nitrogen atoms on the butenedinitrile core are reactive sites for further chemical transformation.
Reaction Conditions and Catalysis in the Synthesis of this compound
The efficiency and outcome of the synthesis are highly dependent on the chosen reaction conditions, including the solvent, temperature, and catalytic system.
A well-documented synthesis involves the reaction of benzaldehyde with cis-diaminomaleonitrile in the presence of a catalytic amount of piperidine (B6355638). nih.gov The reaction is carried out at reflux in toluene (B28343), with continuous removal of water using a Dean and Stark apparatus to drive the condensation reaction to completion. nih.gov
Table 2: Experimental Parameters for the Synthesis of (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | Benzaldehyde, cis-Diaminomaleonitrile | Formation of the target compound. | nih.gov |
| Catalyst | Piperidine (catalytic amount) | To facilitate the condensation reaction. | nih.gov |
| Solvent | Dry Toluene | Reaction medium. | nih.gov |
| Temperature | Reflux | To provide activation energy and promote the reaction. | nih.gov |
| Apparatus | Dean and Stark | To remove water byproduct and shift equilibrium. | nih.gov |
The choice of solvent is critical for reaction success, product yield, and process efficiency. In the primary literature example, dry toluene is the solvent of choice for the condensation reaction. nih.gov For purification, dichloromethane (B109758) is employed as the eluent in column chromatography. nih.gov
In the synthesis of the related compound 2,3-bis(benzylamino)succinic acid, the solvent system has been a focus of optimization. google.com An initial reliance on ethanol proved problematic due to difficulties in recovering the solvent from the acidic aqueous mother liquor after product crystallization. google.com To address this and reduce costs, research has shifted towards using water-immiscible ketone solvents, such as methyl isobutyl ketone. This allows for simple separation and recovery of the solvent after the reaction, making the process more economically viable for larger-scale production. google.com For other related syntheses, solvent-free conditions have also been successfully implemented. mdpi.com
Temperature is a key parameter that can influence reaction rates, equilibria, and even the reaction pathway itself. The synthesis of this compound is conducted at the reflux temperature of toluene, indicating a need for elevated temperatures to overcome the activation energy of the reaction. nih.gov It is also theorized that these high temperatures facilitate an equilibrium between the cis and trans isomers of the diaminomaleonitrile precursor in solution. nih.govresearchgate.net
In functionalization studies of related derivatives, temperature control has been shown to be critical. For instance, the alkylation of a dibenzyl DAMN derivative with dimethyl sulfate (B86663) showed a strong temperature dependence. nih.gov
Table 3: Influence of Temperature on a Related Alkylation Reaction
| Temperature Range | Predominant Reaction | Outcome | Reference |
|---|---|---|---|
| -20°C to -10°C | Alkylation | Formation of the desired alkylated product. | nih.gov |
Most syntheses for this class of compounds are performed at atmospheric pressure.
Homogeneous Catalysis Strategies and Ligand Design
Homogeneous catalysis offers a promising, albeit theoretical, avenue for the synthesis of this compound. The direct C-N cross-coupling of diaminomaleonitrile with benzylamine could potentially be achieved using transition metal catalysts. Palladium and copper-based catalysts, renowned for their efficacy in forming C-N bonds in Buchwald-Hartwig and Ullmann-type reactions, would be primary candidates for investigation.
The design of appropriate ligands would be critical to facilitate such a transformation. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos), could enhance the catalytic activity of palladium by promoting oxidative addition and reductive elimination steps. For copper-catalyzed reactions, N,N'-chelating ligands like phenanthrolines or diamines could stabilize the copper center and facilitate the amination process.
A hypothetical catalytic cycle would involve the coordination of the catalyst to the N-H bond of diaminomaleonitrile, followed by oxidative addition. Subsequent coordination of benzylamine and reductive elimination would yield the desired product. However, challenges such as catalyst deactivation, self-condensation of reactants, and the formation of undesired byproducts would need to be meticulously addressed through careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Table 1: Potential Homogeneous Catalytic Systems for the Synthesis of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Potential Advantages |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | High activity for C-N coupling |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | Cost-effective, good for aminations |
Heterogeneous Catalysis and Support Materials
Heterogeneous catalysts present an attractive alternative, offering advantages in terms of catalyst recovery and reusability. For the synthesis of this compound, metal nanoparticles supported on various materials could be explored.
Supported palladium, nickel, or copper catalysts on materials like activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) could potentially catalyze the amination reaction. The support material can significantly influence the catalytic activity and selectivity by affecting the dispersion, particle size, and electronic properties of the metal. For instance, a basic support like magnesia-lanthania could enhance the reaction by providing active basic sites.
The reaction would likely be performed in the liquid phase under elevated temperature and pressure. The choice of solvent would be crucial to ensure the solubility of the reactants and facilitate their interaction with the catalyst surface.
Table 2: Potential Heterogeneous Catalysts for this compound Synthesis
| Active Metal | Support Material | Promoter | Potential Reaction Conditions |
|---|---|---|---|
| Palladium | Activated Carbon | - | 100-150 °C, H₂ atmosphere |
| Nickel | Silica-Alumina | Zirconium | 150-200 °C, High pressure |
Metal-Free and Organocatalytic Innovations
In the realm of metal-free synthesis, organocatalysis provides a sustainable and environmentally benign approach. While direct organocatalytic methods for the synthesis of this compound are not reported, one could envision a strategy involving the activation of diaminomaleonitrile or benzylamine using an appropriate organocatalyst.
Brønsted acids or bases could potentially catalyze the reaction by activating the reactants. For instance, a strong acid could protonate a nitrile group of DAMN, making the adjacent carbon more electrophilic for a nucleophilic attack by benzylamine. Conversely, a strong base could deprotonate benzylamine, increasing its nucleophilicity.
Another plausible, yet speculative, approach could involve an oxidative C-H amination strategy, where an organocatalyst mediates the formation of a C-N bond through the activation of a C-H bond adjacent to the nitrile group in a suitable precursor.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-Free and Neoteric Solvent Approaches
Conducting the synthesis under solvent-free conditions is a primary goal of green chemistry. If a reaction between diaminomaleonitrile and benzylamine could be initiated by thermal means or with a solid-supported catalyst, the elimination of solvent would significantly reduce waste and simplify purification.
Alternatively, the use of neoteric solvents such as ionic liquids or supercritical fluids could offer advantages. Ionic liquids, with their low vapor pressure and tunable properties, could act as both solvent and catalyst. Supercritical carbon dioxide (scCO₂) is another green alternative that could facilitate the reaction and simplify product separation.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has been shown to accelerate a wide range of organic reactions, often leading to higher yields and shorter reaction times. google.com The application of microwave irradiation to the potential reaction of diaminomaleonitrile and benzylamine could be highly beneficial. The rapid and efficient heating provided by microwaves could overcome the activation energy barrier for the C-N bond formation, potentially enabling a reaction that is sluggish under conventional heating. This technique is particularly well-suited for high-throughput synthesis and optimization of reaction conditions.
Mechanochemical Routes to this compound
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), offers a solvent-free and often highly efficient synthetic route. A mechanochemical approach for the synthesis of this compound would involve grinding diaminomaleonitrile and benzylamine together, possibly with a catalytic amount of a solid acid or base. This method avoids the use of bulk solvents and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
Table 3: Comparison of Potential Green Synthetic Methods
| Synthetic Method | Principle | Potential Advantages |
|---|---|---|
| Solvent-Free | Elimination of solvent | Reduced waste, simplified workup |
| Microwave-Assisted | Rapid, efficient heating | Shorter reaction times, higher yields |
Atom Economy and Waste Minimization in Production
The principles of green chemistry, particularly atom economy and waste minimization, are crucial in evaluating the sustainability of any synthetic process. For the potential production of this compound, these factors would heavily depend on the chosen synthetic pathway.
A proposed two-step synthesis involves the condensation of diaminomaleonitrile with benzaldehyde to form 2,3-bis(benzylideneamino)but-2-enedinitrile, followed by the reduction of the diimine.
Step 1: Condensation Reaction C₄H₄N₄ (diaminomaleonitrile) + 2 C₇H₆O (benzaldehyde) → C₁₈H₁₂N₄ (diimine) + 2 H₂O The atom economy for this step is high as the only byproduct is water.
Step 2: Reduction Reaction C₁₈H₁₂N₄ (diimine) + Reducing Agent → C₁₈H₁₆N₄ (this compound) The atom economy of the reduction step is highly dependent on the reducing agent used. For instance, catalytic hydrogenation (with H₂) would have a 100% atom economy in theory. In contrast, the use of metal hydrides like sodium borohydride (B1222165) would generate inorganic byproducts, thus lowering the atom economy.
An alternative direct alkylation of diaminomaleonitrile with a benzyl (B1604629) halide would likely have a lower atom economy due to the formation of a salt byproduct.
C₄H₄N₄ (diaminomaleonitrile) + 2 C₇H₇Br (benzyl bromide) + 2 Base → C₁₈H₁₆N₄ + 2 [Base-H]Br
Waste minimization strategies would focus on the use of catalytic processes, solvent recycling, and the selection of reagents that generate benign byproducts. For example, using catalytic amounts of a base in the alkylation reaction or employing a recyclable catalyst for the reduction step would be beneficial.
Mechanistic Investigations of this compound Formation
The formation of this compound can be explored through the mechanistic pathways of its potential synthetic routes.
Pathway 1: Imine Formation and Reduction The initial step is the acid-catalyzed nucleophilic addition of the amino groups of diaminomaleonitrile to the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to form the C=N double bond of the imine. It has been noted that the formation of the mono-imine deactivates the second amino group, making the formation of the di-imine more challenging. nih.gov It is proposed that at elevated temperatures, an equilibrium between the cis and trans isomers of DAMN in solution is established, with the trans isomer being more favorable for the double condensation reaction. researchgate.net The subsequent step would be the reduction of the diimine. This could be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction using hydride reagents.
Pathway 2: Direct Nucleophilic Alkylation This pathway involves the direct reaction of diaminomaleonitrile with a benzyl halide (e.g., benzyl bromide). The reaction would proceed via a nucleophilic substitution mechanism, where the nitrogen atoms of the amino groups act as nucleophiles, attacking the electrophilic benzylic carbon of the benzyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. The reactivity of the second amino group after the first alkylation could be a critical factor influencing the feasibility and yield of the bis-alkylation product.
Specific kinetic data for the synthesis of this compound are not available in the public domain. However, kinetic studies of analogous reactions provide insight. For nucleophilic substitution reactions, the rate is influenced by factors such as the concentration of reactants, the nature of the solvent, the strength of the nucleophile and the electrophile, and the reaction temperature. For the catalytic reduction of imines, the reaction rate is dependent on the catalyst concentration, substrate concentration, hydrogen pressure, and temperature.
The identification of intermediates in the proposed synthetic pathways would rely on standard analytical techniques.
| Pathway | Potential Intermediates | Characterization Techniques |
| Imine Formation and Reduction | Hemiaminal, Mono-imine, Di-imine | NMR Spectroscopy (¹H, ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS) |
| Direct Nucleophilic Alkylation | Mono-benzylamino derivative | NMR Spectroscopy, Mass Spectrometry, Chromatography (TLC, GC, HPLC) |
For instance, in the condensation reaction, the formation of the imine can be monitored by the appearance of the C=N stretching band in the IR spectrum and the characteristic imine proton signal in the ¹H NMR spectrum. nih.gov During the alkylation, chromatographic techniques can be used to track the consumption of starting materials and the formation of the mono- and di-substituted products.
Yield Optimization and Purity Enhancement Strategies for this compound
Optimizing the yield and purity of this compound would involve a systematic study of reaction parameters.
For the Imine Formation and Reduction Pathway:
Yield Optimization:
Condensation Step: The use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the formation of the diimine, thereby increasing the yield. nih.gov The choice of an appropriate acid or base catalyst and optimization of its concentration can also enhance the reaction rate and yield.
Reduction Step: The choice of catalyst and solvent system is critical. For catalytic hydrogenation, optimizing the hydrogen pressure and reaction time is important. For chemical reduction, controlling the stoichiometry of the reducing agent is key to avoid over-reduction or side reactions.
Purity Enhancement:
Purification of the intermediate diimine, for example by column chromatography, can ensure a purer final product. nih.gov
The final product can be purified by techniques such as recrystallization or column chromatography to remove any unreacted starting materials, byproducts, or catalyst residues.
For the Direct Alkylation Pathway:
Yield Optimization:
The choice of base is crucial to efficiently neutralize the formed acid without causing side reactions.
Optimization of the reaction temperature and time is necessary to favor the formation of the desired bis-substituted product over the mono-substituted one.
The use of a suitable solvent that can dissolve the reactants and facilitate the reaction is also important.
Purity Enhancement:
Careful control of the stoichiometry of the benzyl halide can minimize the formation of over-alkylated or poly-alkylated byproducts.
Purification methods like column chromatography would be essential to separate the desired product from the starting materials, mono-substituted product, and any byproducts.
Scalable Synthesis and Industrial Relevance of this compound Production
The industrial relevance and scalability of the synthesis of this compound would depend on its potential applications and the economic viability of the manufacturing process.
Scalability of Synthetic Routes:
The two-step condensation-reduction pathway might be more amenable to scale-up. Condensation reactions are common in industrial processes, and catalytic hydrogenations are widely used for large-scale reductions due to their efficiency and cleaner nature compared to stoichiometric reducing agents.
The direct alkylation route might present more challenges on a large scale, particularly in controlling the selectivity for the bis-alkylation and managing the corrosive byproducts (hydrogen halides).
Industrial Considerations:
Cost of Raw Materials: The cost and availability of diaminomaleonitrile and the benzylating agent (benzaldehyde or benzyl halide) would be a major factor.
Process Safety: The handling of flammable solvents, potentially hazardous reagents, and high-pressure hydrogenation requires robust safety protocols in an industrial setting.
Waste Management: The environmental impact and cost of treating and disposing of waste streams, including solvents and byproducts, are significant considerations. A process with higher atom economy and less hazardous waste would be more industrially attractive.
Currently, there is no evidence of large-scale industrial production of this compound, suggesting it may be a compound primarily of academic interest or for specialized, small-scale applications.
Spectroscopic and Analytical Characterization Methodologies in 2,3 Bis Benzylamino but 2 Enedinitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2,3-Bis(benzylamino)but-2-enedinitrile, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.
Proton (¹H) NMR Techniques for Structural Elucidation of this compound
Proton (¹H) NMR spectroscopy provides the initial and most direct information regarding the proton framework of the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton environments are expected.
The protons of the benzyl (B1604629) groups would typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.5 ppm. The benzylic methylene (B1212753) protons (CH2) adjacent to the nitrogen atom would likely present as a singlet or a pair of doublets, depending on their magnetic equivalence, in the region of δ 4.0-5.0 ppm. rsc.orgrsc.orgresearchgate.net A crucial signal for confirming the enamine structure is the N-H proton of the benzylamino group. This proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically in the range of δ 5.0-9.0 ppm. The presence and integration of this peak are key to distinguishing the compound from its imine analogue, 2,3-bis(benzylideneamino)but-2-enedinitrile, which lacks an N-H bond.
Table 1: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |
| Methylene (CH₂) | 4.0 - 5.0 | Singlet or AB quartet |
| Amine (N-H) | 5.0 - 9.0 | Broad Singlet |
Carbon-13 (¹³C) NMR Techniques for Backbone and Side Chain Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
For this compound, the nitrile carbons (C≡N) are expected to resonate in the downfield region of the spectrum, typically between δ 115 and 125 ppm. uj.ac.za The olefinic carbons of the but-2-enedinitrile (B8808095) backbone (C=C) would appear in the range of δ 100-140 ppm, with their exact shifts influenced by the nitrogen substituents. The carbon atoms of the benzyl groups would show characteristic signals in the aromatic region (δ 125-140 ppm), while the benzylic methylene carbons (CH₂) would be found further upfield, generally in the δ 40-55 ppm range. spectrabase.comchemicalbook.com
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Nitrile (C≡N) | 115 - 125 |
| Olefinic (C=C) | 100 - 140 |
| Aromatic (C₆H₅) | 125 - 140 |
| Methylene (CH₂) | 40 - 55 |
Two-Dimensional NMR Spectroscopy (COSY, HMQC, HMBC, NOESY) in Complete Structural Assignment
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. harvard.eduyoutube.comepfl.chyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this molecule, COSY would be crucial for confirming the connectivity within the benzyl groups by showing correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signals for the benzylic CH₂ and the aromatic CH groups based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations between the benzylic methylene protons and the olefinic carbons of the butenedinitrile backbone would confirm the attachment of the benzylamino groups to the central double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. acs.org NOESY can help to establish the relative orientation of the benzyl groups and their conformation around the C-N bonds.
Dynamic NMR Studies for Conformational Analysis of this compound
The presence of single bonds with restricted rotation, such as the C-N bonds and the C-C bond of the benzyl group, can lead to the existence of multiple conformers in solution. Dynamic NMR (DNMR) spectroscopy is the primary tool for investigating these conformational changes. grantome.combeilstein-journals.org
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interchange increases, leading to broadening of the signals and eventual coalescence into a single time-averaged signal at higher temperatures.
From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated. This information provides valuable insights into the flexibility of the molecule and the stability of its different conformations. For this compound, DNMR could be used to study the rotational barriers around the C(olefinic)-N bonds, providing information on the planarity and conjugation of the enamine system. d-nb.infoacs.org
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to the stretching and bending vibrations of its functional groups.
The most prominent and diagnostic peaks would include:
N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ is expected for the N-H bond of the secondary amine. analyzetest.comrockymountainlabs.com The presence of this band is a definitive indicator of the enamine structure.
C≡N Stretch: A strong, sharp absorption band in the range of 2200-2260 cm⁻¹ is characteristic of the nitrile functional group.
C=C Stretch: The stretching vibration of the central carbon-carbon double bond would likely appear in the region of 1600-1650 cm⁻¹. This peak may be influenced by conjugation with the amino and nitrile groups.
C-N Stretch: The stretching vibration of the C-N bond is expected in the range of 1250-1350 cm⁻¹. analyzetest.com
Aromatic C-H and C=C Stretches: The benzyl groups will give rise to multiple bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
CH₂ Bending: The scissoring vibration of the benzylic methylene groups would be observed around 1450-1470 cm⁻¹.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Moderate to Weak |
| C≡N | Stretch | 2200 - 2260 | Strong, Sharp |
| C=C | Stretch | 1600 - 1650 | Variable |
| C-N | Stretch | 1250 - 1350 | Moderate |
| Aromatic C-H | Stretch | > 3000 | Variable |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| CH₂ | Bending (Scissoring) | 1450 - 1470 | Moderate |
Spectroscopic and Analytical Characterization of this compound
Detailed research and analysis of the scientific literature did not yield specific spectroscopic and analytical data for the compound This compound . The search results consistently provided information for a structurally different, though related, compound: (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile .
The core chemical structure of the requested compound features two benzylamino groups attached to a but-2-enedinitrile backbone. In contrast, the compound found in the literature possesses two benzylideneamino groups, which contain a carbon-nitrogen double bond (imine) functionality, distinguishing it significantly from the amine functionality in the requested molecule. This fundamental structural variance means that the spectroscopic data (Raman, Mass Spectrometry, UV-Visible, and Fluorescence/Phosphorescence) for (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile cannot be attributed to or used to describe this compound.
Due to the strict requirement to focus solely on This compound and the absence of specific research findings for this exact compound in the available literature, the subsequent sections on its detailed spectroscopic characterization cannot be completed at this time. Further experimental research on this compound is required to generate the data necessary to fulfill the requested outline.
X-ray Crystallography and Diffraction Methodologies for Solid-State Structure Determination
X-ray crystallography and diffraction are paramount in unequivocally determining the solid-state structure of crystalline compounds like this compound. These methods provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound. While specific crystallographic data for this compound is not publicly available, extensive research has been conducted on the closely related analogue, (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile. accessengineeringlibrary.comazom.comvelp.com The analysis of this analogue provides a clear example of the detailed structural information that can be obtained through SCXRD.
In a study by Akerman and Maher (2012), the crystal structure of (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile was determined. accessengineeringlibrary.comazom.comvelp.com The compound was found to crystallize in the triclinic space group P-1. accessengineeringlibrary.comazom.com The crystal data and structure refinement parameters from this study are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Empirical formula | C18H12N4 |
| Formula weight | 284.32 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 6.389(4) Å, b = 7.608(5) Å, c = 8.311(5) Å α = 103.96(5)°, β = 91.67(5)°, γ = 102.97(5)° |
| Volume | 380.6(4) ų |
| Z | 1 |
| Density (calculated) | 1.241 Mg/m³ |
| Absorption coefficient | 0.080 mm⁻¹ |
| F(000) | 148 |
| Reflections collected | 2824 |
| Independent reflections | 1498 [R(int) = 0.0250] |
| Final R indices [I>2sigma(I)] | R1 = 0.0453, wR2 = 0.1085 |
| R indices (all data) | R1 = 0.0768, wR2 = 0.1171 |
The study revealed that the molecule is nearly planar and exhibits π-stacking interactions in the crystal lattice, with an interplanar spacing of 3.431(3) Å. accessengineeringlibrary.comazom.comvelp.com This detailed structural information is crucial for understanding the intermolecular forces that govern the compound's properties and for computational modeling studies.
Powder X-ray Diffraction for Polymorphism and Purity Assessment
The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). rigaku.com By comparing the experimental PXRD pattern of a sample of this compound to a reference pattern obtained from a pure, known crystalline phase, one can confirm its identity and crystalline form.
Furthermore, PXRD can be used to detect the presence of crystalline impurities, including different polymorphs. researchgate.netnih.gov The presence of unexpected peaks in the diffraction pattern would indicate a mixture of crystalline phases. Quantitative analysis of polymorphic content is also possible, often with detection limits below 1% by weight. researchgate.net This is critical in applications where a specific polymorph is required to ensure consistent performance.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common chromatographic techniques for evaluating the purity of non-volatile and volatile compounds, respectively. For a compound like this compound, which is expected to have low volatility, HPLC is the more suitable technique.
In an HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks.
For derivatives of diaminomaleonitrile (B72808), purification by column chromatography using silica (B1680970) gel as the stationary phase is a common practice. ugm.ac.idresearchgate.net The choice of eluent, such as a mixture of dichloromethane (B109758) and acetone, is crucial for achieving good separation. ugm.ac.id
Chiral Chromatography for Enantiomeric Excess Determination in Analogues
If this compound or its analogues possess chiral centers, it is essential to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. Chiral chromatography is the most widely used technique for this purpose. figshare.commdpi.comnih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of C2-symmetrical chiral diamines often relies on chiral chromatography to assess the stereochemical outcome of the synthesis. nih.govelectronicsandbooks.com
Elemental Analysis Methodologies for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound (C18H16N4), elemental analysis provides experimental verification of its chemical formula by measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). accessengineeringlibrary.comazom.comvelp.com
The most common method for determining C, H, and N content is combustion analysis. azom.comeltra.com In this process, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products, carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. eltra.com
The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the compound's chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For instance, the theoretical elemental composition of C18H16N4 is approximately 77.12% C, 5.75% H, and 17.13% N.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 18 | 216.198 | 77.12 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 5.75 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 20.00 |
| Total | 288.354 | 100.00 |
Theoretical and Computational Investigations of 2,3 Bis Benzylamino but 2 Enedinitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular properties of 2,3-bis(benzylamino)but-2-enedinitrile at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules like this compound. DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are instrumental in optimizing the molecular geometry and understanding the distribution of electron density.
For analogous compounds, such as 2,3-bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile, DFT calculations have been successfully used to explore reactivity. nih.gov These studies involve optimizing the molecular structure to find the most stable conformation. For this compound, a conformational search would likely reveal numerous possible arrangements of the benzyl (B1604629) groups, with their stability dictated by steric and electronic effects. The electronic properties derived from DFT, such as Mulliken atomic charges, provide insight into the reactive sites of the molecule. bhu.ac.in
The stability of the molecule is further assessed by analyzing the calculated thermodynamic parameters. For instance, the enthalpy of formation and Gibbs free energy can be computed to compare the relative stabilities of different isomers or conformers.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for determining electronic structure. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed for more precise calculations of the electronic energy and molecular properties of this compound.
While computationally more demanding, ab initio methods are valuable for benchmarking results obtained from DFT. conicet.gov.ar They provide a more rigorous description of electron correlation, which is important for accurately predicting properties like bond energies and reaction barriers. For complex molecules, a common strategy is to optimize the geometry at the DFT level and then perform single-point energy calculations using a high-level ab initio method to refine the electronic energy.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the central double bond, while the LUMO is likely distributed over the electron-withdrawing nitrile groups and the aromatic benzyl rings. researchgate.net The precise energies and distributions can be calculated using DFT or ab initio methods.
Table 1: Representative Frontier Molecular Orbital Data for a Related Diaminomaleonitrile (B72808) Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.3 |
Note: The values presented are illustrative and based on typical findings for similar compounds in computational studies. researchgate.net
Spectroscopic Property Prediction and Computational Validation (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical NMR spectra that correlate well with experimental findings. nih.gov For this compound, calculations would predict the chemical shifts for the protons and carbons of the benzyl groups, the vinyl carbons, and the nitrile carbons.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the assignment of bands observed in infrared (IR) and Raman spectra. researchgate.net The theoretical vibrational spectrum can confirm the presence of key functional groups, such as the C≡N stretch of the nitrile groups, the N-H stretch of the amino groups, and the aromatic C-H stretches of the benzyl rings. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | 2200 - 2240 |
| N-H | Stretching | 3300 - 3500 |
| C=C | Stretching | 1600 - 1680 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Note: These are typical frequency ranges and would be precisely calculated in a computational study. tandfonline.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.
Conformational Dynamics of this compound in Various Environments
MD simulations can model the movement of the atoms in this compound over time, revealing the accessible conformations and the transitions between them. The flexibility of the benzyl groups allows for a wide range of conformational states, and MD simulations can map the potential energy surface associated with these motions.
By performing simulations in different solvent environments (e.g., in a vacuum, in water, or in an organic solvent), it is possible to understand how the surrounding medium influences the conformational preferences of the molecule. The results of such simulations are crucial for understanding how the molecule might behave in solution, which is relevant for its synthesis, purification, and application in various chemical processes. For instance, a conformational study on a related diaminomaleonitrile derivative revealed over 100 conformations, which were grouped into 26 distinct conformer groups. nih.gov
Intermolecular Interactions and Aggregation Behavior Modeling
The arrangement of molecules in the solid state and in solution is governed by a complex interplay of intermolecular forces. For this compound, these interactions are critical in determining its physical properties and potential applications, for instance, in crystal engineering.
Computational modeling, often employing Density Functional Theory (DFT) and other high-level quantum mechanical methods, can quantify the strength and nature of these interactions. While specific computational studies on the aggregation of this compound are not extensively documented in the literature, valuable insights can be drawn from crystallographic and computational studies of closely related analogues.
For instance, the crystal structure of (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile, a Schiff base derivative of the target molecule, reveals significant intermolecular π-π stacking. nih.govnih.govresearchgate.netnih.gov In this analogue, adjacent molecules are arranged in a parallel, staggered configuration with an interplanar spacing of approximately 3.431 Å. nih.govnih.govresearchgate.netnih.gov This type of interaction is a key driving force for aggregation and crystal packing. The planarity of the core but-2-enedinitrile (B8808095) structure, coupled with the aromatic benzyl groups, facilitates this stacking. It is reasonable to predict that this compound would also exhibit similar π-π interactions, alongside potential N-H···N or N-H···π hydrogen bonds, which are common in related structures. However, in the case of the benzylideneamino derivative, no classical hydrogen bonds were observed, which was attributed to the absence of good hydrogen-bond donors. nih.govresearchgate.net
Computational methods can model these interactions by calculating the interaction energies between molecular dimers or larger clusters. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. This allows for a detailed understanding of what drives the aggregation process.
Table 1: Representative Intermolecular Interaction Energies in Related Systems
| Interaction Type | System | Calculated Interaction Energy (kcal/mol) | Method |
| π-π Stacking | Benzene (B151609) Dimer | ~ -2.5 | High-level ab initio |
| C-H···N Hydrogen Bond | Pyridinyl-benzimidazole polymorphs | -11.2 to -14.4 kJ/mol (~ -2.7 to -3.4 kcal/mol) | DFT |
| π-π Interactions | DNA base pairs | Significant contribution from orbital overlap | Quantum Mechanics |
This table presents typical interaction energies for relevant non-covalent interactions found in similar molecular systems to illustrate the expected magnitude of forces in this compound aggregation. Data is sourced from general computational chemistry literature.
Modeling the aggregation behavior can extend to molecular dynamics (MD) simulations, which simulate the movement of molecules over time. These simulations can predict the formation of aggregates in solution and provide insights into the morphology of the resulting solid-state structures.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. numberanalytics.com For this compound, this includes understanding its synthesis and subsequent reactions, such as oxidation and alkylation.
The synthesis of this compound typically involves the reaction of diaminomaleonitrile (DAMN) with benzylamine (B48309). This reaction proceeds through nucleophilic addition and elimination steps. A key aspect of understanding this pathway is the characterization of the transition states (TS) for each elementary step.
A transition state is a high-energy, transient configuration along the reaction coordinate that separates reactants from products. Computational methods, particularly DFT, are used to locate and characterize these transition states. A true transition state on the potential energy surface has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For the formation of this compound, the reaction likely proceeds via a mono-adduct and a di-adduct, with the elimination of ammonia (B1221849) at each stage. The reaction of DAMN with aldehydes, a similar process, has been noted to be chemoselective, often yielding mono-substituted products under certain conditions. researchgate.netmdpi.comlongdom.org Computational studies can reveal the energy barriers for the formation of the mono- and di-substituted products, thereby explaining this selectivity.
Table 2: Hypothetical Transition State Analysis for the Synthesis of this compound
| Reaction Step | Plausible Transition State Features | Expected Activation Energy Range (kcal/mol) |
| First Benzylamine Addition | Partial N-C bond formation between benzylamine nitrogen and a nitrile carbon of a DAMN precursor. | 10 - 20 |
| Ammonia Elimination (1st) | Elongated C-N bond to the leaving ammonia group; proton transfer from the attacking nitrogen. | 15 - 25 |
| Second Benzylamine Addition | Similar to the first addition, but on the remaining nitrile group. | 12 - 22 |
| Ammonia Elimination (2nd) | Similar to the first elimination. | 18 - 28 |
This table is a hypothetical representation based on known mechanisms for similar reactions and is intended to illustrate the type of data obtained from transition state calculations.
Once the reactants, products, intermediates, and transition states are located, a reaction coordinate diagram, or energy profile, can be constructed. This profile maps the potential energy of the system as it evolves from reactants to products, providing a visual representation of the reaction mechanism.
The energy profile reveals the activation energies (the energy difference between the reactants and the transition states) and the reaction energies (the energy difference between the reactants and the products). Lower activation energies correspond to faster reaction rates.
For complex, multi-step reactions, computational mapping of the entire reaction coordinate is a powerful tool. For instance, in the alkylation of a related compound, 2,3-bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile, DFT studies were used to understand the reactivity. nih.gov Similar approaches can be applied to the synthesis and reactions of this compound. For example, the oxidation of 2,3-bis(benzylamino)-2(Z)-butene-1,4-dinitrile to dibenzyldiiminosuccinonitrile has been reported, which then isomerizes. nih.gov A computational study could map the energy profile of this oxidation and subsequent isomerization, identifying the rate-determining step and the most stable isomer.
Structure-Reactivity Relationship Modeling of this compound
Understanding how the structure of a molecule influences its reactivity is a cornerstone of chemistry. Quantitative Structure-Activity Relationship (QSAR) and related computational models provide a systematic way to explore these relationships.
The this compound molecule has several potential reactive sites: the amino groups, the nitrile groups, the vinylic carbons, and the benzyl rings. Computational methods can predict which of these sites are most susceptible to electrophilic or nucleophilic attack.
One common approach is to calculate reactivity indices derived from conceptual DFT. These include:
Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely site for an electrophile to attack, and vice-versa for electrophilic attack (f-).
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, Löwdin, or Natural Population Analysis) can also indicate reactive sites.
A DFT study on 2,3-bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile successfully used condensed Fukui functions and softness indices to explain the observed reactivity during alkylation. nih.gov This demonstrates the power of these methods to predict selectivity. For this compound, such calculations would likely show the amino nitrogens to be the most nucleophilic sites, susceptible to alkylation or oxidation, while the nitrile carbons would be electrophilic.
Table 3: Predicted Reactive Sites in this compound
| Site | Predicted Reactivity | Rationale from Computational Models |
| Amino Nitrogens | Nucleophilic | High f- values, negative MEP, high negative partial charge. |
| Nitrile Carbons | Electrophilic | High f+ values, positive MEP in the vicinity. |
| Vinylic Carbons | Potentially nucleophilic | Contribution to the HOMO, influenced by the amino groups. |
| Benzyl Rings | Susceptible to electrophilic aromatic substitution | Standard reactivity of a benzene ring, can be activated or deactivated by the rest of the molecule. |
This table is a qualitative prediction based on the expected electronic structure of the molecule and findings from analogous systems.
Building on the understanding of structure-reactivity relationships, computational chemistry can be used to design new derivatives of this compound with desired properties. This is a key aspect of rational molecular design.
For example, if the goal is to create a derivative that is more soluble or has altered electronic properties (e.g., for use as a dye or in an electronic device), computational methods can predict the effect of adding different substituents to the benzyl rings or modifying the amino groups.
A typical workflow would involve:
Defining a target property: This could be a specific absorption wavelength, a certain redox potential, or a desired binding affinity to a receptor.
Creating a virtual library of derivatives: A set of candidate molecules is generated by systematically modifying the parent structure.
Calculating the target property for each derivative: High-throughput computational screening can be used to predict the properties of all molecules in the virtual library.
Identifying promising candidates: The derivatives with the best-predicted properties are then prioritized for synthesis and experimental testing.
This approach saves significant time and resources compared to a purely experimental trial-and-error approach. For instance, if designing new sensitizers for dye-sensitized solar cells based on the DAMN scaffold, DFT calculations can be used to predict the HOMO-LUMO gap, which is related to the electronic absorption spectrum. doaj.org
Solvent Effects Modeling on this compound Behavior and Reactivity
The local environment, particularly the solvent, can exert a significant influence on the behavior and reactivity of a molecule. For a compound like this compound, which possesses polar functional groups and the potential for various intermolecular interactions, understanding the role of the solvent is crucial for predicting its properties in different media. Computational chemistry offers powerful tools to model these solvent effects, providing insights that are often difficult to obtain through experimental means alone.
Theoretical investigations into solvent effects typically employ implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvation models, where individual solvent molecules are included in the calculation. wikipedia.orguni-muenchen.dediracprogram.orgq-chem.com These models allow for the examination of how the dielectric constant and other properties of the solvent modulate the geometric and electronic structure, stability, and reactivity of the solute molecule.
While direct computational studies on the solvent effects of this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from theoretical investigations on structurally related compounds, such as Schiff bases, imines, and enamines. inorgchemres.orgnih.govresearchgate.netnih.govmdpi.comnih.govnih.govresearchgate.netnih.govwur.nl
Influence on Tautomeric Equilibria and Stability
One of the key aspects that can be influenced by the solvent is the tautomeric equilibrium. For molecules capable of tautomerism, such as the potential imine-enamine tautomerism in derivatives of 2,3-diaminomaleonitrile, the polarity of the solvent can play a decisive role in the relative stability of the tautomers. nih.govyoutube.com
Theoretical studies on similar systems have shown that the stability of different tautomers can be significantly altered by the dielectric constant of the solvent. researchgate.net For instance, in a study on 6-ketomethylphenanthridine, it was observed that an increase in the dielectric constant of the solvent thermodynamically and kinetically facilitates the enolimine ⇌ enaminone tautomerization. researchgate.net This is because polar solvents can preferentially stabilize the more polar tautomer through dipole-dipole interactions.
In the case of this compound, which exists as the enamine tautomer, it is conceivable that solvents with different polarities could influence its stability relative to a hypothetical imine tautomer. A polar solvent would be expected to stabilize the polar enamine form through hydrogen bonding and other electrostatic interactions.
The following table presents a selection of common solvents with their dielectric constants, which is a key parameter in computational solvent effect models.
| Solvent | Dielectric Constant (ε) |
| n-Hexane | 1.88 |
| Toluene (B28343) | 2.38 |
| Dichloromethane (B109758) | 8.93 |
| Acetone | 20.7 |
| Ethanol (B145695) | 24.55 |
| Acetonitrile (B52724) | 37.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 |
| Water | 80.1 |
This table is for illustrative purposes and shows the range of solvent polarities that can be modeled.
Modulation of Reactivity
The reactivity of this compound is also expected to be sensitive to the solvent environment. Solvation can affect the energy of the reactants, transition states, and products, thereby altering reaction rates and pathways.
For reactions involving polar or charged intermediates, such as those that might occur during the further functionalization or cyclization reactions of this compound, the choice of solvent is critical. mdpi.com Computational studies on the asymmetric transfer hydrogenation of imines have demonstrated that as the polarity of the solvent increases, the activation energies of the transition states also increase, which in turn slows down the reaction. nih.gov
Furthermore, the ability of a solvent to act as a proton donor or acceptor can be crucial. In a study on the base-catalyzed imine-enamine tautomerism of a chiral isoxazoline (B3343090) derivative, it was found that protic solvents like methanol (B129727) and ethanol facilitated the isomerization, while aprotic polar solvents like ethyl acetate (B1210297) and acetonitrile did not, even at elevated temperatures. nih.gov This highlights the importance of specific solute-solvent interactions, which can be modeled computationally.
The electronic properties of the compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of its reactivity, are also modulated by the solvent. researchgate.net Generally, an increase in solvent polarity can lead to a stabilization of both HOMO and LUMO, with the extent of stabilization depending on the nature of the orbitals.
Reactivity and Derivatization Chemistry of 2,3 Bis Benzylamino but 2 Enedinitrile
Reactions Involving the But-2-enedinitrile (B8808095) Core
The but-2-enedinitrile core of the molecule is characterized by the presence of an electron-deficient carbon-carbon double bond and two nitrile groups. This arrangement makes the core susceptible to a range of chemical reactions.
Nucleophilic Addition Reactions to Nitrile Groups
The nitrile groups in 2,3-bis(benzylamino)but-2-enedinitrile are electrophilic and can undergo nucleophilic attack. Due to the strong electron-donating effect of the amino groups, the reactivity of the nitrile groups is somewhat attenuated compared to simple alkyl or aryl nitriles. However, under appropriate conditions, these groups can react with strong nucleophiles. For instance, enamino nitriles, a class of compounds to which the title compound belongs, exhibit enhanced electrophilicity at the nitrile carbon due to mesomeric interaction with the amino group. acs.org
Cycloaddition Reactions (e.g., [4+2], [3+2]) Involving the Alkene or Nitriles
The electron-rich enamine-like double bond in this compound can act as a diene or a dienophile in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. nih.govwikipedia.org While specific examples with the title compound are not extensively documented, related diaminomaleonitrile (B72808) derivatives are known to participate in such transformations, leading to the synthesis of various heterocyclic systems. For instance, diaminomaleonitrile itself reacts with glyoxal (B1671930) to form 2,3-diaminopyrazine. wikipedia.org
Furthermore, 1,3-dipolar cycloaddition reactions, a type of [3+2] cycloaddition, are known to occur with nitriles, which can act as dipolarophiles. mdpi.com This provides a potential pathway for the synthesis of five-membered heterocyclic rings from this compound.
Reduction Reactions of Nitriles to Amines or Aldehydes
The nitrile groups of this compound can be reduced to primary amines or aldehydes using appropriate reducing agents. The choice of reagent determines the outcome of the reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for the complete reduction of nitriles to primary amines. In contrast, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can achieve the partial reduction of nitriles to aldehydes.
Table 1: General Conditions for Nitrile Reduction
| Transformation | Reagent | General Conditions |
|---|---|---|
| Nitrile to Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. Ether solvent (e.g., THF, diethyl ether) 2. Aqueous workup |
Hydrolysis and Related Transformations of the Nitrile Functionality
The nitrile groups in this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions. youtube.comlibretexts.org The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. masterorganicchemistry.com The hydrolysis of enamines, which share structural similarities with the title compound, also proceeds under acidic conditions to yield a ketone or aldehyde. masterorganicchemistry.com Early studies have also suggested that the acidic hydrolysis of diaminomaleonitrile can lead to the formation of amino acids such as aspartic acid, alanine, and glycine. wikipedia.org
Reactions of the Benzylamino Moieties
The benzylamino groups in this compound possess nucleophilic nitrogen atoms and are susceptible to reactions typical of secondary amines.
Acylation and Sulfonylation of Amine Nitrogens
The nitrogen atoms of the benzylamino groups can be acylated or sulfonylated using appropriate acylating or sulfonylating agents. Acylation is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. Similarly, sulfonylation can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. These reactions lead to the formation of the corresponding N-acyl and N-sulfonyl derivatives. The reactivity of the enamine nitrogen is generally high, making these transformations efficient. researchgate.netyoutube.com
Table 2: General Reagents for Acylation and Sulfonylation
| Reaction | Reagent Class | Examples |
|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride |
A notable reaction involving the benzylamino moiety is the oxidation of 2,3-bis(benzylamino)-2(Z)-butene-1,4-dinitrile. This transformation is thought to proceed through the formation of dibenzyldiiminosuccinonitrile, which subsequently isomerizes. This indicates that the N-H bonds of the benzylamino groups are susceptible to oxidation under certain conditions.
Alkylation and Reductive Amination Strategies
The synthesis and derivatization of this compound hinge on reactions targeting its secondary amine groups. These strategies primarily involve reductive amination for its formation and N-alkylation for further modification.
Reductive Amination: The most direct route to forming this compound is through the reduction of its corresponding diimine precursor, (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile. This precursor is readily synthesized by the condensation of diaminomaleonitrile (DAMN) with two equivalents of benzaldehyde (B42025). nih.gov The subsequent reduction of the two imine (C=N) bonds to secondary amine (CH-NH) bonds can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄). This two-step sequence represents a controlled method for installing the N-benzyl groups.
Alkylation: The secondary amine groups in the title compound are nucleophilic and can undergo alkylation with alkyl halides. However, this reactivity is tempered by two competing factors. Firstly, as with many primary and secondary amines, there is a significant risk of over-alkylation. wikipedia.orgmasterorganicchemistry.com The initial product of mono-alkylation at one nitrogen would yield a tertiary amine, which can still be nucleophilic enough to react further. Secondly, the powerful electron-withdrawing effect of the but-2-enedinitrile core reduces the nucleophilicity of the amine nitrogens compared to simple aliphatic amines. youtube.com This deactivation means that forcing conditions or highly reactive alkylating agents may be necessary, which can also promote side reactions. If the electrophile contains electron-withdrawing groups, the resulting product amine will be less basic and nucleophilic, which can help diminish the tendency for subsequent reactions. youtube.com
Table 1: Potential Derivatization Reactions of Amine Groups This table presents hypothetical reaction pathways based on established chemical principles.
| Reaction Type | Reagent Example | Potential Product | Key Considerations |
|---|---|---|---|
| Reductive Amination (Synthesis) | (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile + NaBH₄ | This compound | Reduction of the diimine precursor. |
| N-Alkylation | Methyl Iodide (CH₃I) | 2-(N-benzyl-N-methylamino)-3-(benzylamino)but-2-enedinitrile | Risk of over-alkylation; reduced nucleophilicity of the amine. masterorganicchemistry.com |
| N-Acylation | Acetyl Chloride | 2-(N-acetyl-N-benzylamino)-3-(benzylamino)but-2-enedinitrile | Forms a more stable amide; less prone to overreaction. |
Metal Complexation through Amine Nitrogens
The structure of this compound is well-suited for acting as a chelating ligand for metal ions. The two amine nitrogens can function as donor atoms, forming stable complexes with various transition metals. While direct studies on this specific compound are scarce, extensive research on the coordination chemistry of the closely related diaminomaleonitrile (DAMN) and its Schiff base derivatives provides a strong basis for predicting its behavior. d-nb.infonih.gov
DAMN-derived Schiff bases, such as those formed with salicylaldehydes, act as tetradentate [N₂,O₂] ligands that form highly stable, square planar complexes with ions like Nickel(II). d-nb.info In these complexes, coordination occurs through the imine nitrogens and the phenolate (B1203915) oxygens. By analogy, this compound could act as a bidentate N,N'-donor ligand. The two nitrogen atoms are positioned to form a stable seven-membered chelate ring with a metal center. The flexibility of the benzyl (B1604629) groups allows the ligand to adopt a conformation that accommodates the geometric preferences of the metal ion. The resulting metal complexes could find applications in catalysis or materials science.
Interplay between Amine and Nitrile Functionalities in this compound Reactivity
The reactivity of this compound is dominated by the electronic interplay between the electron-donating secondary amine groups and the electron-withdrawing nitrile groups, mediated by the central C=C double bond. This conjugated system creates a pronounced "push-pull" effect. nih.gov
This electronic communication has several consequences:
Reduced Amine Basicity: The lone pairs on the nitrogen atoms are delocalized into the π-system of the dinitrile alkene, significantly reducing their availability for protonation. This makes the amines much less basic than comparable saturated dialkylamines.
Deactivated Nucleophilicity: The same delocalization that reduces basicity also lowers the nucleophilicity of the amine groups, impacting their reactivity in alkylation and acylation reactions as previously discussed. youtube.com
Potential for Cyclization: Molecules containing both amine and nitrile functionalities are often precursors for heterocyclic synthesis. Derivatives of DAMN are known to undergo cyclization to form a wide variety of heterocycles, including pyrimidines and imidazoles. nih.govacs.org For instance, reaction of DAMN Schiff bases with isocyanates can lead to a novel trans cyclization to yield cytosine derivatives. acs.org It is plausible that under specific conditions (e.g., thermal or acid/base catalysis), the amine and nitrile groups of the title compound could participate in intramolecular cyclization reactions to generate complex heterocyclic scaffolds.
Synthesis of Novel Analogs and Derivatives of this compound
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs and derivatives.
Modification of Benzyl Substituents and Aromatic Rings
A straightforward strategy for creating analogs involves altering the benzyl groups. This can be achieved by starting the synthesis with substituted benzaldehydes, which are then condensed with DAMN and subsequently reduced. This approach allows for the introduction of a wide array of functional groups onto the phenyl rings. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can be incorporated to systematically tune the electronic properties, solubility, and steric profile of the final molecule. Research on related DAMN-based Schiff bases has demonstrated the feasibility of using substituted salicylaldehydes and other aromatic aldehydes to generate a variety of derivatives with tailored properties. d-nb.inforsc.org
Table 2: Examples of Substituted Aldehydes Used in DAMN-Related Syntheses This table is based on reported syntheses of DAMN-derived Schiff bases, which could be reduced to the corresponding secondary amine analogs.
| Starting Aldehyde | Resulting Substituent on Benzyl Ring | Potential Property Modification | Reference |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | 2-Hydroxy | Introduces metal chelation site (O,N) | d-nb.info |
| 2-Hydroxy-3-methoxybenzaldehyde | 2-Hydroxy, 3-Methoxy | Modifies electronic properties and chelation | d-nb.info |
| Indole-3-carboxaldehyde | Indolyl group instead of phenyl | Alters heterocyclic nature and H-bonding | nih.gov |
| 4-(Diethylamino)salicylaldehyde | 4-Diethylamino, 2-Hydroxy | Enhances electron-donating character, fluorescence | nih.govrsc.org |
Alteration of the Dinitrile Core for Diverse Scaffolds
The diaminomaleonitrile core is a remarkably versatile building block in organic synthesis, serving as a precursor to nucleotides and a vast range of heterocyclic compounds. nih.govchemicalbook.com This versatility can be extended to its derivatives. The nitrile groups in this compound are susceptible to a variety of chemical transformations that would fundamentally alter the molecular scaffold:
Hydrolysis: Acidic or basic hydrolysis could convert the nitrile groups into amides or carboxylic acids, yielding amino acid-like structures.
Reduction: Catalytic hydrogenation could reduce the nitrile groups to primary amines, producing a tetramine (B166960) ligand.
Cycloaddition: The nitrile groups could potentially participate as dienophiles or dipolarophiles in cycloaddition reactions to construct more complex ring systems.
Formation of Polymeric Structures from the Compound
The bifunctional nature of this compound, possessing two reactive N-H groups, makes it an ideal candidate as a monomer for step-growth polymerization. Its precursor, DAMN, is known to undergo self-polymerization under thermal conditions to produce C=N based polymers. nih.gov
By reacting this compound with complementary difunctional monomers, a variety of polymers can be synthesized. For example:
Polyamides: Polycondensation with diacyl chlorides would yield polyamides with the dinitrile unit embedded in the polymer backbone.
Polyureas: Reaction with diisocyanates would lead to the formation of polyureas.
Epoxy Resins: The secondary amine groups can act as curing agents for epoxy resins, opening the epoxide rings to form a cross-linked polymer network. The synthesis of polymers from diamine monomers is a well-established field, and new monomers like this could lead to materials with unique thermal, optical, or mechanical properties. osti.gov
Reaction Kinetics and Thermodynamics of this compound Derivatization
The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical transformations. For the derivatization of this compound, these studies would involve monitoring the concentration of reactants and products over time under various conditions to determine rate laws, activation parameters, and equilibrium constants.
While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in the literature, studies on analogous compounds provide a framework for understanding its potential reactivity. For instance, the alkylation of a related compound, 2,3-bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile, has been investigated. nih.gov In this case, the reaction of the disodium (B8443419) salt of the diaminomaleonitrile derivative with dimethyl sulfate (B86663) showed a temperature-dependent outcome. nih.gov At lower temperatures, the desired N-alkylation to form the tetraalkylated product was the major pathway. nih.gov However, at higher temperatures, an elimination reaction was favored, where the alkylating agent acted as a hydride acceptor. nih.gov This suggests that the thermodynamics and kinetics of derivatization reactions of this compound are likely to be sensitive to reaction conditions such as temperature, solvent, and the nature of the reagents.
A hypothetical study on the kinetics of a derivatization reaction, such as the oxidation of this compound, would involve measuring parameters like those outlined in the conceptual table below.
Supramolecular Chemistry Involving this compound
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound, with its combination of hydrogen bond donors (N-H groups), hydrogen bond acceptors (nitrile groups), and aromatic rings, makes it a candidate for forming ordered supramolecular assemblies.
Self-Assembly Studies and Crystal Engineering
The self-assembly of molecules into well-defined architectures is a cornerstone of crystal engineering. The crystal structure of a closely related Schiff base derivative, (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile, provides valuable insights into the potential self-assembly behavior of this compound.
In the solid state, (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile molecules are effectively planar and pack in a staggered configuration. nih.govwikipedia.org The crystal structure reveals the presence of π-π stacking interactions between adjacent molecules, with an interplanar spacing of 3.431(3) Å. nih.govwikipedia.orgchalmers.se These interactions are significant in directing the self-assembly of the molecules into a stable crystalline lattice. Interestingly, despite the presence of potential hydrogen bond acceptors in the form of imine and cyanide nitrogen atoms, no classical hydrogen bonds are observed in the crystal structure of this derivative. nih.gov This is attributed to the lack of strong hydrogen bond donors in the molecule. nih.gov In contrast, the parent compound, this compound, possesses N-H groups which could lead to a different packing arrangement driven by hydrogen bonding in addition to π-π stacking.
Crystallographic Data for (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile
| Parameter | Value |
|---|---|
| Chemical Formula | C18H12N4 |
| Molecular Weight | 284.32 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.389(4) |
| b (Å) | 7.608(5) |
| c (Å) | 8.311(5) |
| α (°) | 103.96(5) |
| β (°) | 91.67(5) |
| γ (°) | 102.97(5) |
| Volume (Å3) | 380.6(4) |
| Z | 1 |
| Interplanar Spacing (π-stacking) (Å) | 3.431(3) |
Data sourced from Akerman and Maher (2012). nih.govwikipedia.orgchalmers.se
Host-Guest Interactions with Non-Biological Receptors
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. While specific studies on the host-guest interactions of this compound with non-biological receptors are not available, the broader class of diaminomaleonitrile (DAMN) derivatives has been explored for their ability to act as chemosensors, which is a form of host-guest interaction. nih.gov
DAMN-based Schiff bases, for example, have been shown to selectively bind to metal ions such as Hg2+. nih.gov These sensor molecules, which share the electron-rich and electron-poor functionalities of this compound, exhibit a colorimetric or fluorometric response upon complexation with the guest metal ion. nih.gov The binding mechanism often involves the coordination of the metal ion with the nitrogen atoms of the DAMN core and the imine groups. nih.gov Another DAMN derivative incorporating indole (B1671886) moieties has been shown to act as a sensor for fluoride (B91410) ions, with the interaction being driven by hydrogen bonding. nih.gov These examples suggest that this compound could potentially act as a host for various guest species, including metal ions and anions, through a combination of coordination and hydrogen bonding interactions.
Co-crystallization and Inclusion Compound Formation
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecules in a single crystal lattice through non-covalent interactions. rsc.org The formation of co-crystals is a thermodynamic process influenced by factors such as the nature of the components, solvent, and temperature. rsc.org
There are no specific reports on the co-crystallization or formation of inclusion compounds with this compound. However, its molecular structure suggests it would be a viable candidate for forming co-crystals. The presence of both hydrogen bond donor (N-H) and acceptor (nitrile) sites, along with the aromatic benzyl groups capable of π-π stacking, provides multiple avenues for non-covalent interactions with suitable co-former molecules. Potential co-formers could include molecules with complementary hydrogen bonding functionalities, such as carboxylic acids or amides, or other aromatic systems that can participate in π-stacking interactions. The formation of inclusion compounds, where one molecule (the guest) is entrapped within the crystal lattice of another (the host), would depend on the ability of this compound to form a host lattice with appropriately sized cavities upon crystallization.
Potential Applications of 2,3 Bis Benzylamino but 2 Enedinitrile in Non Clinical Domains
Applications in Materials Science
The unique molecular structure of 2,3-Bis(benzylamino)but-2-enedinitrile, featuring a conjugated system with electron-donating amino groups and electron-withdrawing nitrile groups, makes it a promising candidate for the development of advanced materials.
Precursors for Advanced Polymeric Materials and Copolymers
While research on the direct polymerization of this compound is still an emerging area, the parent molecule, diaminomaleonitrile (B72808) (DAMN), is known to undergo self-polymerization under thermal conditions. conscientiabeam.comdntb.gov.uanih.gov These DAMN-based polymers exhibit properties suitable for applications in capacitors, semiconductors, and biosensors. conscientiabeam.comdntb.gov.uanih.gov
Schiff base polymers, in general, are synthesized through the polycondensation of diamines with dicarbonyl compounds and are noted for their high thermal stability and conductivity. nih.gov The presence of the benzylamino groups in this compound introduces aromatic moieties that could enhance the thermal stability and mechanical properties of resulting polymers. The imine linkages in such polymers would contribute to the extended conjugation, which is beneficial for electronic applications.
The potential for this compound to act as a monomer or a precursor for copolymers is an area ripe for exploration. Co-polymerization with other monomers could lead to a new class of materials with tunable properties for specific applications.
Components in Organic Semiconductors and Optoelectronic Devices
Di(azomethine) compounds derived from diaminomaleonitrile have been investigated for their applications as semiconductors and in non-linear optics. semanticscholar.org A closely related compound, (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile, which is a Schiff base of DAMN and benzaldehyde (B42025), has been noted for its potential semiconductor applications. semanticscholar.org The planar structure and π-stacking in the crystal lattice of such compounds are conducive to charge transport, a key requirement for semiconductor materials. semanticscholar.org
Derivatives of diaminomaleonitrile have also been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). nih.govsemanticscholar.orgnih.govugm.ac.idresearchgate.net In these applications, the DAMN moiety often acts as a π-bridge to facilitate charge transfer between a donor and an acceptor part of the dye molecule. nih.govugm.ac.id Although the efficiency of some DAMN-based dyes in DSSCs has been modest, these studies demonstrate the potential of this class of compounds in optoelectronic devices. nih.govnih.govugm.ac.idresearchgate.net
The electronic properties of this compound, with its donor-acceptor character, suggest its potential utility in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic applications. Further research into the charge mobility, energy levels, and thin-film morphology of this specific compound is warranted.
Fluorescent Probes and Dyes for Non-Biological Sensing Systems
Schiff bases derived from diaminomaleonitrile are a well-established class of fluorescent chemosensors. nih.govresearchgate.netresearchgate.netchemijournal.comnih.govnih.govmdpi.com These compounds can exhibit aggregation-enhanced emission (AEE), where the fluorescence intensity is increased in the aggregated state. mdpi.comtandfonline.com This property is highly desirable for the development of sensitive "turn-on" fluorescent probes.
The sensing mechanism often involves the interaction of the Schiff base with a target analyte, such as a metal ion or an anion, which leads to a change in the electronic properties of the molecule and a corresponding change in its fluorescence emission. nih.govresearchgate.netresearchgate.netnih.govnih.gov For instance, various DAMN-based Schiff bases have been developed for the selective detection of ions like Zn²⁺, Cu²⁺, Hg²⁺, cyanide, and fluoride (B91410). researchgate.netresearchgate.netnih.govnih.gov
The presence of the benzylamino groups in this compound could influence its photophysical properties and its selectivity towards different analytes. The nitrogen atoms of the imine and amino groups, along with the nitrile groups, can act as binding sites for metal ions. The potential of this compound as a fluorescent probe for non-biological sensing, for example, in environmental monitoring or industrial process control, is a promising area for future investigation.
| DAMN Schiff Base Derivative | Target Analyte | Sensing Mechanism | Observed Change |
|---|---|---|---|
| Diaminomalenonitrile-based Schiff bases | Fluoride and Cyanide anions | Deprotonation of -NH2 and proton transfer | Colorimetric change |
| Diaminomalenonitrile derived Schiff's base with 3,5-tert-butyl-2-hydroxybenzaldehyde | Zn²⁺ and CN⁻ | Complex formation | Distinct color changes from yellow to grey (Zn²⁺) and colorless (CN⁻) |
| Diaminomaleonitrile-derived unsymmetrical Schiff base with 2,5-dihydroxybenzaldehyde | Zn(ii) | Chelation Enhanced Fluorescence (CHEF) | Turn-on fluorescence and color change from yellow to orange |
| Salen-type cobalt complexes based on diaminomaleonitrile | H₂S/HS⁻ | Coordination to the cobalt center | Enhancement in fluorescence intensity |
Research in Liquid Crystal Displays and Related Technologies
Currently, there is a lack of specific research directly linking this compound to applications in liquid crystal displays (LCDs). However, the field of liquid crystals is continuously exploring new molecular structures that can exhibit mesomorphic behavior. Schiff bases are a known class of compounds that can form liquid crystalline phases. chemijournal.com The rod-like shape and polar nature of many Schiff base molecules are conducive to the formation of ordered phases.
The molecular structure of this compound, with its central rigid core and flexible benzylamino side groups, could potentially lead to liquid crystalline properties under certain conditions or with appropriate structural modifications. Further investigation into the thermal behavior and phase transitions of this compound and its derivatives would be necessary to ascertain its potential in this area.
Role in Catalysis
The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in catalysis.
As a Ligand in Homogeneous and Heterogeneous Metal-Catalyzed Reactions
Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. conscientiabeam.comsemanticscholar.orgresearchgate.netchemijournal.com These metal complexes have been extensively studied as catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions. semanticscholar.orgresearchgate.netchemijournal.com
A review of asymmetric Schiff bases derived from diaminomaleonitrile highlights their use in forming metal complexes that can act as catalysts, for instance, in olefin polymerization. researchgate.net The nitrogen atoms of the imine and amino groups in this compound can coordinate to a metal center, forming a chelate complex. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the benzyl (B1604629) groups, which in turn can influence the catalytic activity and selectivity of the metal complex.
Research Findings on this compound Remain Elusive in Specified Non-Clinical Domains
Comprehensive searches of scientific literature and patent databases have yielded no specific information regarding the potential applications of the chemical compound this compound in the requested non-clinical domains. The inquiry, focused on its roles as an organocatalyst, in analytical chemistry, agrochemical research, and as a building block in advanced chemical synthesis, did not uncover any relevant research findings.
The investigation sought to detail the compound's utility in several niche areas of chemistry. Specifically, information was sought on its potential as an organocatalyst or a precursor for catalytic systems. This would involve the compound itself, or a derivative, being used to accelerate chemical reactions.
Further searches were conducted to identify any applications in analytical chemistry. This included its potential use as a reagent for the chemical sensing of environmental or industrial analytes, where it would react selectively with a target substance to produce a measurable signal. Additionally, its possible role in the development of novel chromatographic stationary phases was explored, which would involve its use as a coating or functional group on a support material to separate chemical mixtures.
The exploration extended to agrochemical research, looking for its application as a synthetic intermediate or a structural scaffold for the development of new pesticides or herbicides. In the realm of advanced chemical synthesis, the investigation looked for its use as a versatile building block, particularly as a scaffold for constructing complex molecular architectures and in the synthesis of natural products.
Despite a thorough search across these specified areas, no published research or patents detailing the use of this compound were found. The scientific literature that was retrieved pertained to structurally similar but distinct compounds, such as (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile and 2,3-bis(benzylamino)succinic acid, which have different chemical structures and properties.
This lack of available data suggests that this compound is likely a compound that has not been extensively studied for these particular applications, or the research has not been made publicly available. Therefore, a detailed article on its potential applications in these non-clinical domains cannot be generated at this time.
Applications in Advanced Chemical Synthesis as a Versatile Building Block
Linkers in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Extensive searches of scientific literature and chemical databases did not yield any specific examples or detailed research findings on the utilization of this compound as a linker molecule in the synthesis of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).
MOFs and COFs are classes of porous crystalline materials constructed from molecular building blocks, typically organic linkers and inorganic nodes (in the case of MOFs) or organic linkers alone (in the case of COFs). The properties and potential applications of these materials are highly dependent on the structure and functionality of the organic linkers used in their synthesis.
While a wide variety of organic molecules have been explored as potential linkers to create MOFs and COFs with tailored properties, there is currently no available research demonstrating the successful incorporation of this compound into these frameworks. The existing body of literature focuses on other types of organic ligands for the construction of these materials.
Therefore, no data tables or detailed research findings regarding the role of this compound in the formation or properties of MOFs and COFs can be provided at this time.
Historical Context and Future Research Trajectories for 2,3 Bis Benzylamino but 2 Enedinitrile Studies
Chronology of Key Discoveries and Milestones in the Research of this Compound
The scientific inquiry into 2,3-Bis(benzylamino)but-2-enedinitrile is intrinsically linked to the study of its precursor, diaminomaleonitrile (B72808) (DAMN), a versatile and readily accessible building block in organic synthesis. nih.gov DAMN, a tetramer of hydrogen cyanide, has been a subject of interest for its utility in synthesizing a wide array of heterocyclic compounds and Schiff bases. nih.govresearchgate.net
A pivotal moment in the specific study of this compound was the detailed elucidation of its synthesis and structure. A notable synthesis involves the condensation reaction of cis-diaminomaleonitrile with benzaldehyde (B42025). In a typical procedure, these reactants, along with a catalytic amount of piperidine (B6355638), are refluxed in dry toluene (B28343). nih.gov The continuous removal of water using a Dean and Stark apparatus drives the reaction to completion. nih.gov The resulting solid is then purified, often by column chromatography, to yield the target compound. nih.gov
In 2012, a significant milestone was achieved with the publication of the crystal structure of (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile. nih.govnih.gov This study provided definitive structural data, confirming the trans configuration about the central ethylene (B1197577) group of the di(azomethine) linkage. nih.govresearchgate.net This was particularly noteworthy because the DAMN starting material exists exclusively in the cis form. researchgate.net It is proposed that at the elevated temperatures used during synthesis, an equilibrium is established between the cis and trans isomers of DAMN in solution, with the subsequent double condensation reaction favoring the formation of the more stable trans isomer of the final product. researchgate.net
The characterization of the compound has been established through various spectroscopic methods. For instance, the 1H NMR spectrum in deuterated acetonitrile (B52724) shows distinct signals corresponding to the imine, and the meta, para, and ortho protons of the phenyl rings. nih.gov
| Milestone | Description | Year | References |
| Precursor Utilization | Diaminomaleonitrile (DAMN) established as a key synthon for Schiff bases and various heterocycles. | Ongoing | nih.govresearchgate.netbit.edu.cn |
| Synthesis Method | Documented synthesis via condensation of cis-diaminomaleonitrile and benzaldehyde using a piperidine catalyst. | Documented 2012 | nih.gov |
| Structural Elucidation | The crystal structure of (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile was determined, revealing a trans configuration. | 2012 | nih.govnih.govresearchgate.net |
| Early Applications | Referenced applications of the compound and its derivatives as dyes and semiconductors. | Prior to 2012 | nih.govresearchgate.net |
Evolution of Research Paradigms in Dinitrile and Amine Chemistry Influencing this compound Studies
The study of this compound is deeply rooted in the broader evolution of dinitrile and amine chemistry. Initially, research in this area was focused on fundamental synthesis and reactivity. The development of condensation reactions, such as the formation of Schiff bases from primary amines and carbonyl compounds, provided the foundational methodology for creating compounds like the one in focus. researchgate.net The use of catalysts, like piperidine in the synthesis of this compound, represents a classic approach in this field. nih.gov
A significant paradigm shift occurred with the recognition of conjugated dinitriles, often termed "push-pull" ethylenes, as materials with interesting electronic and optical properties. acs.org This moved the research focus from simple synthesis to the exploration of these compounds for applications in dyes, semiconductors, and non-linear optics. nih.govresearchgate.net The core structure of this compound, with its electron-donating amino groups and electron-withdrawing nitrile groups connected by a conjugated π-system, fits perfectly within this paradigm.
More recently, the field has embraced "green chemistry" principles. This has led to explorations of more environmentally benign synthetic routes for related Schiff bases, such as using water as a solvent and avoiding traditional catalysts. nih.gov While the documented synthesis of this compound uses toluene, future work will likely be influenced by this trend towards greener methodologies.
Furthermore, the versatility of the diaminomaleonitrile (DAMN) synthon has been extensively reviewed, showcasing its role in the creation of a vast library of complex heterocyclic structures and Schiff bases for various applications, including as chemosensors and in materials science. nih.govresearchgate.netbit.edu.cn This broad utility of the precursor continues to inspire new research into its derivatives.
Emerging Trends in Synthetic Methodologies for Related Chemical Structures
The synthesis of conjugated systems like this compound is being influenced by several emerging trends in synthetic organic chemistry. These new methodologies promise greater efficiency, control, and access to novel structural analogues.
One major trend is the development of more efficient catalytic systems. While the synthesis of the title compound utilizes a simple base catalyst, related enamine and enamide syntheses are increasingly employing transition-metal catalysis (e.g., palladium, nickel, copper) to achieve higher selectivity and functional group tolerance. nih.gov
Another significant development is the rise of automated synthesis platforms. These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of reaction conditions. nih.govimperial.ac.uknih.gov The synthesis of Schiff bases, being a common and well-understood reaction, is particularly amenable to automation, which could be used to rapidly generate libraries of derivatives of this compound for screening.
Microfluidic devices are also emerging as a powerful tool for synthesis. They allow for rapid reactions at room temperature with minimal reagent quantities, offering significant improvements in synthesis time and efficiency for compounds like Schiff base complexes. researchgate.net
Finally, there is a continuous drive to develop novel synthetic routes that are more atom-economical and environmentally friendly. This includes exploring cyanide-free methods for nitrile synthesis and utilizing alternative energy sources like microwave irradiation to accelerate reactions. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Advanced Characterization Techniques on the Horizon for this compound
While standard techniques like NMR and X-ray crystallography have been successfully applied to this compound, a range of advanced characterization techniques could provide deeper insights into its properties and behavior. nih.gov
For "push-pull" systems like this, understanding the dynamics of bond rotation is crucial. Advanced NMR techniques, such as 2D Exchange Spectroscopy (EXSY), can be used to quantify the rotational barriers around the C=C and C-N bonds. acs.org This experimental data, when combined with computational chemistry, can provide a detailed picture of how substituent effects influence bond lengths, rotational barriers, and electronic distribution. acs.org
The photophysical properties, hinted at by its potential use as a dye, could be explored in greater detail using time-resolved spectroscopy. Techniques like transient absorption spectroscopy can probe the excited state dynamics, revealing information about charge transfer processes and the lifetimes of excited states, which are critical for applications in optoelectronics and photochemistry.
Furthermore, the development of specialized sampling systems coupled with high-performance liquid chromatography (HPLC) allows for real-time monitoring of reaction mixtures. nih.gov Such a "push-pull" sampling device could be used to study the kinetics of the formation of this compound in detail, providing insights into the reaction mechanism and the proposed cis-trans isomerization of the DAMN precursor during the reaction. researchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
Predictive Synthesis Modeling and Optimization
Propose Novel Synthetic Pathways: Instead of the traditional condensation reaction, AI might identify alternative, more efficient routes.
Optimize Reaction Yields: By analyzing the parameter space (temperature, solvent, catalyst concentration), ML algorithms can predict the conditions that will maximize the yield of the desired product.
In Silico Screening: Before any lab work is done, computational models can predict the electronic and optical properties of a library of virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis.
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Planning | Suggests multiple, potentially novel, synthetic routes from commercially available starting materials. nih.gov |
| Reaction Outcome Prediction | Predicts the major product, byproducts, and expected yield for a given set of reactants and conditions. |
| Property Prediction | Estimates key electronic and optical properties (e.g., absorption spectra, HOMO/LUMO levels) for unsynthesized derivatives. |
Automated Reaction Discovery and High-Throughput Experimentation Design
The combination of AI with robotic hardware is leading to the development of autonomous research platforms. nih.gov These "self-driving labs" can design and execute experiments, analyze the results, and then use that new data to plan the next round of experiments in a closed loop.
For the study of this compound and its analogues, this could mean:
High-Throughput Screening (HTS): Automated systems can rapidly synthesize and test hundreds or thousands of related compounds in parallel, for example, by varying the aldehyde used in the condensation reaction. imperial.ac.uk This is invaluable for mapping structure-activity relationships.
Automated Reaction Discovery: By combining a wide range of reactants and catalysts in an automated fashion, these platforms can uncover entirely new reactions and synthetic methodologies for this class of compounds.
Data-Driven Optimization: The large datasets generated by HTS can be fed back into ML models to refine predictive capabilities and guide the search for molecules with specific desired properties, such as a particular absorption wavelength or semiconductor characteristic.
This integration of AI and automation promises to dramatically accelerate the pace of discovery and development in the field of conjugated dinitriles, enabling the rapid exploration of the chemical space around this compound.
Interdisciplinary Approaches and Collaborations in this compound Research
The investigation of this compound and its analogues inherently necessitates a multidisciplinary approach, drawing expertise from various scientific domains. The journey from conceptualization to application for such a compound is rarely linear and often thrives at the intersection of chemistry, physics, biology, and materials science.
Collaborations in Synthesis and Characterization: The synthesis of DAMN derivatives often involves complex, multi-step procedures. For instance, the preparation of related Schiff bases derived from diaminomaleonitrile has been achieved with high yields, a process that benefits from the collaborative efforts of synthetic organic chemists and analytical chemists. lookchem.com The latter employ sophisticated techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds. nih.gov
Furthermore, the determination of the three-dimensional arrangement of atoms within a molecule, or its crystal structure, is a critical step that relies on the expertise of crystallographers. Techniques such as single-crystal X-ray diffraction provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties and potential applications. nih.gov
Bridging Chemistry and Biology: A significant area of interdisciplinary research for DAMN derivatives lies in medicinal chemistry and drug discovery. For example, Schiff bases derived from diaminomaleonitrile have been investigated as potential antichagasic agents. lookchem.com This line of inquiry involves close collaboration between synthetic chemists, who design and prepare the compounds, and biologists and pharmacologists, who evaluate their efficacy and mechanism of action against pathogens like Trypanosoma cruzi. lookchem.com Molecular docking studies, a computational technique often employed in these collaborations, help to predict how these molecules might interact with biological targets, such as the cruzain enzyme in the case of Chagas disease research. lookchem.comnih.gov
Materials Science and Physical Chemistry Interface: The potential application of DAMN derivatives extends into the realm of materials science. Di(azomethine) compounds, which share a structural relationship with this compound, have been explored for their use as semiconductors and in non-linear optics. The characterization of these materials requires a deep understanding of solid-state physics and physical chemistry to probe their electronic and optical properties.
Future research on this compound would greatly benefit from such established interdisciplinary collaborations. A comprehensive investigation would involve:
Synthetic and Computational Chemistry: To optimize synthesis protocols and to model the compound's electronic structure and reactivity.
Crystallography and Spectroscopy: To elucidate its precise molecular and crystal structure and to characterize its spectroscopic signatures.
Biology and Pharmacology: To screen for potential biological activities and to understand its interactions with biological systems.
Materials Science: To explore its potential in electronic and photonic devices.
By fostering these collaborative efforts, the scientific community can unlock the full potential of this compound and continue to advance the exciting field of diaminomaleonitrile chemistry.
Conclusion and Outlook in 2,3 Bis Benzylamino but 2 Enedinitrile Research
Synthesis of Key Findings and Scientific Contributions
Research into 2,3-Bis(benzylamino)but-2-enedinitrile and its closely related isomers has contributed valuable knowledge to the field of organic chemistry, particularly in the area of diaminomaleonitrile (B72808) (DAMN) derivatives. A significant finding is the distinction between the target compound and its more extensively studied di(azomethine) analogue, (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile. The latter has been synthesized and characterized, revealing a planar molecular structure with notable π-stacking interactions in its crystalline form. nih.govnih.govresearchgate.netnih.gov This has led to its investigation for potential applications in materials science, such as in semiconductors and non-linear optics. nih.govresearchgate.nettandfonline.com
The precursor, 2,3-bis(benzylamino)-2(Z)-butene-1,4-dinitrile, is recognized as a key intermediate. nih.govtandfonline.com Studies have shown that this compound can undergo oxidation to form an imine, which subsequently isomerizes. nih.govtandfonline.com This reactivity highlights the potential for this compound to be synthesized and studied, although direct research on this specific isomer remains limited.
The broader family of DAMN derivatives has been shown to possess significant potential in medicinal chemistry, with some Schiff bases exhibiting promising activity as antichagasic agents. tandfonline.comresearchgate.net Furthermore, the unique electronic properties of DAMN, with its donor amino groups and acceptor cyano groups, make its derivatives excellent candidates for chemosensors. rsc.orgnih.gov These findings provide a strong impetus for the investigation of this compound, as it may share some of these valuable properties.
Remaining Challenges and Open Questions in the Field
Despite the progress in understanding related compounds, significant challenges and open questions remain specifically for this compound.
Lack of Dedicated Research: The most substantial challenge is the scarcity of research focused directly on this compound. Much of the available information is inferred from its isomers and precursors.
Definitive Synthesis and Characterization: A validated, high-yield synthesis protocol specifically for this compound has not been prominently reported. Consequently, its comprehensive characterization using modern spectroscopic and crystallographic techniques is outstanding.
Isomeric Purity and Separation: The synthesis of DAMN derivatives can often result in a mixture of isomers. Developing methods to control the stereochemistry of the reaction to selectively produce this compound or to efficiently separate it from other isomers is a key challenge.
Understanding Isomerization: The isomerization of the oxidized precursor, 2,3-bis(benzylamino)-2(Z)-butene-1,4-dinitrile, is a critical reaction. nih.govtandfonline.com A detailed mechanistic understanding of this process is needed to control the formation of the desired product.
Structure-Property Relationships: Without a pure sample of this compound, it is difficult to establish clear structure-property relationships and to understand how its specific stereochemistry influences its physical, chemical, and biological properties compared to its isomers.
Future Prospects and Strategic Research Directions for this compound
The future of research on this compound is promising, with several strategic directions that could unlock its scientific and technological potential.
Targeted Synthesis and Isolation: Future work should prioritize the development of a robust and selective synthesis for this compound. This will likely involve a careful study of reaction conditions to favor the desired isomer.
Comprehensive Characterization: Once isolated, the compound should be subjected to thorough characterization, including single-crystal X-ray diffraction to determine its precise molecular and crystal structure. Detailed spectroscopic analyses (NMR, IR, UV-Vis) will also be crucial.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. nih.govtandfonline.com These theoretical studies can guide experimental efforts and help in the interpretation of results.
Investigation of Physicochemical Properties: A key research direction will be the investigation of the compound's photophysical properties, including its absorption and emission spectra, to assess its potential as a dye or in optical applications. Its electronic properties should also be studied to determine its suitability for semiconductor applications.
Biological Screening: Given the demonstrated biological activity of other DAMN derivatives, tandfonline.comresearchgate.net this compound should be screened for a range of biological activities, including as an antimicrobial or anticancer agent.
Broader Scientific and Technological Impact of Research on this Chemical Compound
The study of this compound, while specific, is poised to have a broader impact on several scientific and technological fronts.
Advancement in Materials Science: The exploration of this and other DAMN derivatives contributes to the development of new organic functional materials. These materials could find applications in flexible electronics, organic light-emitting diodes (OLEDs), and non-linear optical devices.
Contributions to Medicinal Chemistry: The investigation of the biological properties of this compound could lead to the discovery of new therapeutic leads. The DAMN scaffold is a versatile platform for the design of novel drug candidates. tandfonline.comtandfonline.comresearchgate.net
Development of Novel Chemosensors: The unique electronic structure of DAMN derivatives makes them ideal for the development of sensitive and selective chemosensors for the detection of ions and small molecules. rsc.orgnih.gov Research into this compound could expand the range of available sensor technologies.
Fundamental Understanding of Organic Chemistry: The detailed study of the synthesis, reactivity, and properties of this compound will contribute to the fundamental understanding of reaction mechanisms, stereochemistry, and structure-property relationships in organic chemistry.
Data Tables
Table 1: Crystallographic Data for (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₂N₄ | nih.govresearchgate.net |
| Molecular Weight | 284.32 | nih.govresearchgate.net |
| Crystal System | Triclinic | nih.govresearchgate.net |
| Space Group | P-1 | nih.govresearchgate.net |
| a (Å) | 6.389 (4) | nih.govresearchgate.net |
| b (Å) | 7.608 (5) | nih.govresearchgate.net |
| c (Å) | 8.311 (5) | nih.govresearchgate.net |
| α (°) | 103.96 (5) | nih.govresearchgate.net |
| β (°) | 91.67 (5) | nih.govresearchgate.net |
| γ (°) | 102.97 (5) | nih.govresearchgate.net |
| Volume (ų) | 380.6 (4) | nih.govresearchgate.net |
| Z | 1 | nih.govresearchgate.net |
| π-stacking distance (Å) | 3.431 (3) | nih.govnih.govresearchgate.netnih.gov |
Q & A
Q. What synthetic routes are commonly employed for 2,3-Bis(benzylamino)but-2-enedinitrile, and how can reaction intermediates be characterized?
Methodological Answer:
- Synthesis: The compound is typically synthesized via a condensation reaction between benzylamine and a dinitrile precursor under inert conditions (e.g., nitrogen atmosphere). Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to avoid side reactions like over-alkylation.
- Characterization: Intermediate products should be monitored using thin-layer chromatography (TLC). Final purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Confirmation of structure requires spectroscopic methods:
Q. What are the key considerations for handling and storing this compound in a laboratory setting?
Methodological Answer:
- Handling: Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritancy (based on analogous benzylamino compounds in SDSs ).
- Storage: Store in a sealed, light-resistant container under inert gas (argon or nitrogen) to prevent oxidation. Moisture-sensitive; keep in a desiccator with silica gel.
- Disposal: Follow institutional guidelines for nitrile-containing compounds. Small quantities can be neutralized with dilute sodium hydroxide before disposal .
Q. How can the crystallographic structure of this compound be determined?
Q. How can discrepancies between experimental and computational molecular geometries be resolved?
Methodological Answer:
- Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize the molecular structure. Compare computed bond lengths/angles with X-ray data .
- Analysis: Discrepancies often arise from crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to assess intermolecular forces in the crystal lattice .
- Mitigation: Re-optimize the computational model using solvent correction fields (e.g., PCM for acetonitrile) to improve agreement.
Q. What strategies are effective for studying the compound’s reactivity in catalytic or supramolecular systems?
Methodological Answer:
- Catalytic Screening: Test the compound as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions. Monitor reaction progress via GC-MS or HPLC.
- Supramolecular Assembly: Exploit hydrogen-bonding motifs (e.g., NH groups) to design co-crystals with dicarboxylic acids. Characterize assemblies via PXRD and thermal analysis (TGA/DSC).
- Mechanistic Probes: Use isotopic labeling (N or C) in kinetic studies to trace reaction pathways .
Q. How can spectroscopic data contradictions (e.g., NMR vs. IR) be addressed during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals).
- Dynamic Effects: Consider tautomerism or conformational flexibility (e.g., E/Z isomerism in enedinitriles) that may cause spectral inconsistencies. Variable-temperature NMR can identify dynamic processes .
- Computational Aids: Simulate NMR chemical shifts using software like Gaussian or ACD/Labs to match experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
